3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-mercapto-5-butyl-1,2,4-triazole with 3-chlorobenzoyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate cyclization, forming the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazolothiadiazole derivatives.
Scientific Research Applications
3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Isomeric compound with a different ring fusion pattern.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another isomer with a different nitrogen arrangement.
Uniqueness
3-Butyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the butyl and chlorophenyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C13H13ClN4S |
---|---|
Molecular Weight |
292.79 g/mol |
IUPAC Name |
3-butyl-6-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H13ClN4S/c1-2-3-7-11-15-16-13-18(11)17-12(19-13)9-5-4-6-10(14)8-9/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
KAVRMYPPRPFOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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